molecular formula C13H19N3O2 B2783192 N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide CAS No. 1424463-84-2

N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide

Cat. No. B2783192
CAS RN: 1424463-84-2
M. Wt: 249.314
InChI Key: PLBZFWGSOKMFHY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 and has since been studied extensively for its potential as an anti-cancer drug.

Mechanism of Action

CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Cancer cells have high levels of ribosomal RNA transcription, which is necessary for their rapid growth and proliferation. By inhibiting this process, CX-5461 selectively targets cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer. CX-5461 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of CX-5461 is that it has been shown to be effective against a wide range of cancer types. It also selectively targets cancer cells while sparing normal cells, which reduces the risk of side effects. However, one of the limitations of CX-5461 is that it can be difficult to synthesize and purify, which can make it challenging to study in the lab.

Future Directions

There are a number of future directions for research on CX-5461. One area of interest is the development of more efficient synthesis methods, which would make it easier to study in the lab. Another area of interest is the development of combination therapies that could enhance the effectiveness of CX-5461. Finally, there is also interest in studying the long-term effects of CX-5461 on cancer patients, including its potential to induce drug resistance.

Synthesis Methods

The synthesis of CX-5461 is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methyl-2-butene with potassium tert-butoxide, which results in the formation of 1-tert-butoxy-3,3-dimethylbutane. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(tert-butoxy)-3,3-dimethylbutyrate. The next step involves the reaction of this compound with 2-amino-2-oxazoline to form N-(tert-butoxycarbonyl)-2-(1,2-oxazol-3-yl)acetamide. Finally, this compound is reacted with propylcyanide to form CX-5461.

Scientific Research Applications

CX-5461 has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA transcription, which is a common characteristic of many types of cancer. CX-5461 has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-2-(1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-6-13(10-14,7-4-2)15-12(17)9-11-5-8-18-16-11/h5,8H,3-4,6-7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBZFWGSOKMFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)CC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide

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